molecular formula C15H15N5O4 B14997377 N-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-3,5-dimethoxybenzamide

N-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-3,5-dimethoxybenzamide

Cat. No.: B14997377
M. Wt: 329.31 g/mol
InChI Key: JEDPUBNHDDGAKF-UHFFFAOYSA-N
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Description

N-{7-HYDROXY-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL}-3,5-DIMETHOXYBENZAMIDE is a complex organic compound with a unique structure that combines a triazolopyrimidine core with a dimethoxybenzamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{7-HYDROXY-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL}-3,5-DIMETHOXYBENZAMIDE typically involves multiple steps, starting with the preparation of the triazolopyrimidine core One common method involves the cyclization of appropriate precursors under controlled conditions to form the triazolopyrimidine ring

The final step involves the coupling of the triazolopyrimidine core with 3,5-dimethoxybenzamide. This can be achieved through various coupling reactions, such as amidation, using reagents like carbodiimides or other activating agents to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of automated synthesis equipment, large-scale reactors, and purification techniques such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-{7-HYDROXY-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL}-3,5-DIMETHOXYBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to alter the oxidation state of specific functional groups.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while substitution reactions could introduce a variety of functional groups in place of the methoxy groups.

Scientific Research Applications

N-{7-HYDROXY-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL}-3,5-DIMETHOXYBENZAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-{7-HYDROXY-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL}-3,5-DIMETHOXYBENZAMIDE involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes such as dihydroorotate dehydrogenase, which is involved in the biosynthesis of pyrimidines. This inhibition can disrupt the replication of certain pathogens, making it a potential candidate for antimicrobial therapy .

Comparison with Similar Compounds

Similar Compounds

  • 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol
  • 6-Methyl-4-hydroxy-1,3,3a,7-tetraazaindene
  • 7-Hydroxy-5-methyl-1,3,4-triazaindolizine

Uniqueness

N-{7-HYDROXY-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL}-3,5-DIMETHOXYBENZAMIDE is unique due to the presence of both the triazolopyrimidine core and the dimethoxybenzamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C15H15N5O4

Molecular Weight

329.31 g/mol

IUPAC Name

3,5-dimethoxy-N-(5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)benzamide

InChI

InChI=1S/C15H15N5O4/c1-8-12(14(22)20-15(18-8)16-7-17-20)19-13(21)9-4-10(23-2)6-11(5-9)24-3/h4-7H,1-3H3,(H,19,21)(H,16,17,18)

InChI Key

JEDPUBNHDDGAKF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N2C(=N1)N=CN2)NC(=O)C3=CC(=CC(=C3)OC)OC

Origin of Product

United States

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